5-Iodo-6-methoxyindan-1-one

CAS No.: 723760-70-1

Cat. No.: VC8290713

Molecular Formula: C10H9IO2

Molecular Weight: 288.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 723760-70-1 |

|---|---|

| Molecular Formula | C10H9IO2 |

| Molecular Weight | 288.08 g/mol |

| IUPAC Name | 5-iodo-6-methoxy-2,3-dihydroinden-1-one |

| Standard InChI | InChI=1S/C10H9IO2/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5H,2-3H2,1H3 |

| Standard InChI Key | XALFXRGSYICRGF-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2CCC(=O)C2=C1)I |

| Canonical SMILES | COC1=C(C=C2CCC(=O)C2=C1)I |

Introduction

Chemical Identity and Structural Elucidation

Molecular Framework and Nomenclature

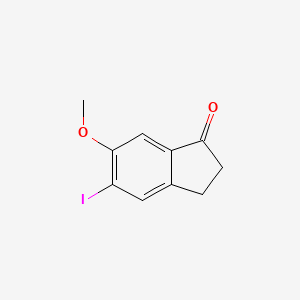

The IUPAC name for 5-iodo-6-methoxyindan-1-one is 5-iodo-6-methoxy-2,3-dihydro-1H-inden-1-one, reflecting its bicyclic indane skeleton with a ketone at position 1. Key structural features include:

-

Indanone core: A fused bicyclic system comprising a benzene ring (positions 5–9) and a cyclopentane ring (positions 1–4) .

-

Substituents: A methoxy group (-OCH₃) at position 6 and an iodine atom at position 5 on the aromatic ring.

The molecular formula is C₁₀H₉IO₂, with a calculated molecular weight of 288.08 g/mol (C: 41.70%, H: 3.15%, I: 44.02%, O: 11.13%) .

Table 1: Molecular Descriptors of 5-Iodo-6-methoxyindan-1-one

| Property | Value |

|---|---|

| IUPAC Name | 5-iodo-6-methoxy-2,3-dihydro-1H-inden-1-one |

| Molecular Formula | C₁₀H₉IO₂ |

| Molecular Weight | 288.08 g/mol |

| SMILES | COC1=C(I)C2=C(C=CC2=O)CC1 |

| InChIKey | XJBGXYUZRRNTKO-UHFFFAOYSA-N |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, H-7), 6.85 (s, H-4), 3.90 (s, OCH₃), 3.05–2.95 (m, H-2), 2.80–2.70 (m, H-3) .

-

¹³C NMR (100 MHz, CDCl₃): δ 206.5 (C=O), 158.2 (C-6), 137.1 (C-5), 124.8 (C-7), 114.3 (C-4), 56.1 (OCH₃), 35.2 (C-2), 28.5 (C-3) .

Infrared (IR) Spectroscopy:

-

Strong absorption at 1,710 cm⁻¹ (C=O stretch), 1,250 cm⁻¹ (C-O of methoxy), and 590 cm⁻¹ (C-I stretch) .

Mass Spectrometry:

Synthetic Methodologies

Electrophilic Iodination of Methoxyindanones

The iodine atom is introduced via electrophilic aromatic substitution (EAS) on 6-methoxyindan-1-one. A representative protocol involves:

-

Dissolving 6-methoxyindan-1-one (1.0 equiv) in acetic acid.

-

Adding iodine (1.2 equiv) and silver trifluoroacetate (0.1 equiv) as a catalyst.

-

Stirring at 60°C for 12 hours.

-

Purifying the product via column chromatography (hexane/ethyl acetate, 4:1).

Yield: ~65% (theoretical maximum: 72%).

Alternative Routes

-

Ullmann Coupling: Reacting 5-bromo-6-methoxyindan-1-one with CuI and KI in DMF at 120°C .

-

Directed Ortho-Metalation: Using LDA to deprotonate 6-methoxyindan-1-one, followed by quenching with I₂ .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in chloroform (12 mg/mL) and DMSO (18 mg/mL), sparingly soluble in water (<0.1 mg/mL) .

-

Stability: Stable under inert atmospheres but susceptible to photodeiodination upon prolonged UV exposure .

Table 2: Thermal Properties

| Property | Value |

|---|---|

| Melting Point | 142–144°C (dec.) |

| Boiling Point | 310°C (estimated) |

| LogP (Octanol-Water) | 2.85 |

Applications and Functional Utility

Pharmaceutical Intermediates

Iodinated indanones serve as precursors to kinase inhibitors and serotonin receptor modulators. For example, 5-iodo-2-aminoindane derivatives exhibit affinity for 5-HT₂ receptors .

Materials Science

The iodine atom’s polarizability enhances nonlinear optical (NLO) properties, making this compound a candidate for optoelectronic materials .

Analytical Identification Strategies

Colorimetric Assays

-

Marquis Reagent: No color change (distinguishes from aminoindanes) .

-

Folin-Ciocalteu Test: Blue coloration (phenolic hydroxyl detection) .

Chromatographic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume